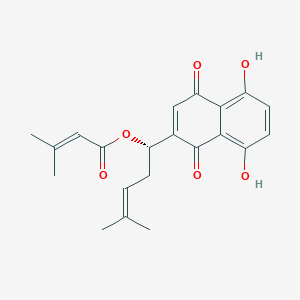

Alkannin beta,beta-dimethylacrylate

Descripción general

Descripción

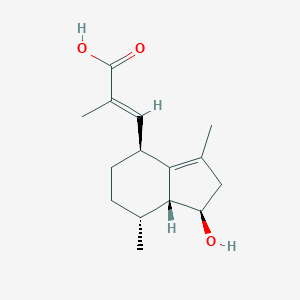

Alkannin beta,beta-dimethylacrylate is a chemical compound with the molecular formula C21H22O6 . It has an average mass of 370.396 Da and a monoisotopic mass of 370.141632 Da . This compound is a type of hydroxy-1,4-naphthoquinone .

Physical And Chemical Properties Analysis

Alkannin beta,beta-dimethylacrylate has a density of 1.3±0.1 g/cm3, a boiling point of 587.3±50.0 °C at 760 mmHg, and a flash point of 206.4±23.6 °C . It has 6 hydrogen bond acceptors, 2 hydrogen bond donors, and 6 freely rotating bonds . Its polar surface area is 101 Å2, and it has a molar volume of 291.9±3.0 cm3 .Aplicaciones Científicas De Investigación

Application in Ethnopharmacology

- Field : Ethnopharmacology .

- Summary of Application : Alkannin and its derivatives have been extensively investigated for their biological properties over the last 40 years, demonstrating a plethora of activities, such as wound healing, regenerative, anti-inflammatory, antitumor, antimicrobial, and antioxidant .

- Methods of Application : This study investigated the effects of various Alkannin/Shikonin (A/S) compounds on two model systems, namely on 3T3-L1 pre-adipocytes and the nematode Caenorhabditis elegans . The differentiation of pre-adipocytes into mature adipocytes was examined upon treatment with A/S compounds in the presence/absence of insulin .

- Results : The majority of A/S compounds induced cell proliferation at sub-micromolar concentrations. The ester derivatives exhibited higher IC 50 values, and thus, proved to be less toxic to 3T3-L1 cells .

Application in Plant and Cell Physiology

- Field : Plant and Cell Physiology .

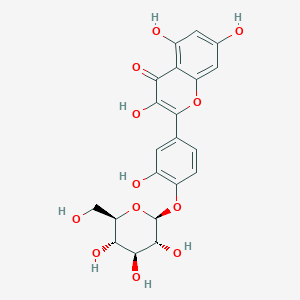

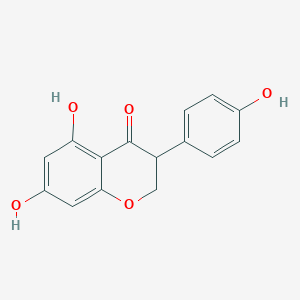

- Summary of Application : Shikonin and its enantiomer, alkannin, are bioactive naphthoquinones produced in several plants of the family Boraginaceae . The structures of these acylated derivatives, which have various short-chain acyl moieties, differ among plant species .

- Methods of Application : The acylation of shikonin and alkannin in Lithospermum erythrorhizon was previously reported to be catalyzed by two enantioselective BAHD acyltransferases .

- Results : Gene expression of these acyltransferases correlated with the enantiomeric ratio of produced shikonin/alkannin derivatives in L. erythrorhizon and Echium plantagineum .

Application in Polymer Chemistry

- Field : Polymer Chemistry .

- Methods of Application : The preparation of competitive (meth)acrylates and the corresponding polymers made from bio-renewable sources with a specific focus on lignocellulose .

- Results : Poly(meth)acrylates are high-value daily-life polymers commonly prepared from acrylic and methacrylic acid (AA and MAA) and their corresponding esters . Acrylate polymers exhibit very interesting properties such as high Tg values, attractive mechanical properties, thermal stabilities, and transparency .

Application in Synthetic Chemistry

- Field : Synthetic Chemistry .

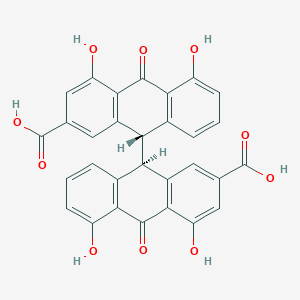

- Summary of Application : Alkannin and shikonin and their derivatives are naturally occurring purple pigments found in the roots of many traditional medicinal plants of the Boraginaceae family . These compounds show a wide range of significant pharmacological activities, such as anti-bacterial, anti-inflammatory, antifungal, and antitumor .

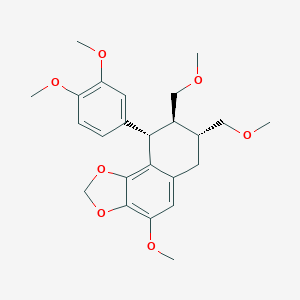

- Methods of Application : Many methodologies on their total synthesis have been described . A new synthetic method toward a key intermediate in the total synthesis of alkannin and shikonin is developed .

- Results : The key intermediate, 4-methyl-1-(naphtho[1,8-de:4,5-d’e’]bis([1,3]dioxine)-4-yl)pent-3-en-1-one (5), is synthesized via the reaction of 1,8:4,5-bis(methylenedioxy)naphthalene-2-carboxylic acid N-methoxy-N-methylamide with prenyllithium .

Application in Pharmacology

- Field : Pharmacology .

- Summary of Application : Alkannin, shikonin (A/S) and their derivatives are naturally occurring hydroxynaphthoquinones biosynthesized in some species of the Boraginaceae family . These natural compounds have been extensively investigated for their biological properties over the last 40 years, demonstrating a plethora of activities, such as wound healing, regenerative, anti-inflammatory, antitumor, antimicrobial and antioxidant .

- Methods of Application : This study aims to extend the current knowledge by investigating the effects of various A/S compounds on two model systems, namely on 3T3-L1 pre-adipocytes and the nematode Caenorhabditis elegans . The differentiation of pre-adipocytes into mature adipocytes was examined upon treatment with A/S compounds in the presence/absence of insulin, aiming to establish a structure-activity relationship .

- Results : The majority of A/S compounds induced cell proliferation at sub-micromolar concentrations. The ester derivatives exhibited higher IC 50 values, and thus, proved to be less toxic to 3T3-L1 cells .

Application in Organic Polymers

- Field : Organic Polymers .

- Summary of Application : Functional (meth)acrylates referred here to supply “functional esters” ruins as a general reactive group precursor . In other sense, the leaving (activating) groups of these monomers may easily react with the alcohols and amines carrying the desired reactive groups and therefore, in general, provide a single reaction step for the synthesis of reactive polymers .

- Methods of Application : In this paper, new routes for a new (meth)acrylate-based monomers and polymers are suggested . Also, the synthesis of a serial new (meth)acrylate esters including amide, dioxolane, benzofuran, and chalcone groups is described .

- Results : The synthesis and studies on (meth)acrylate polymers have attracted the attention of various groups in recently .

Propiedades

IUPAC Name |

[(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,9-10,17,22-23H,8H2,1-4H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATBOVZTQBLKIL-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alkannin beta,beta-dimethylacrylate | |

CAS RN |

34539-65-6 | |

| Record name | Alkannin senecioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034539656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

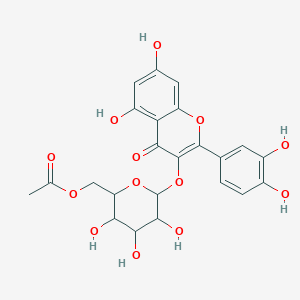

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.